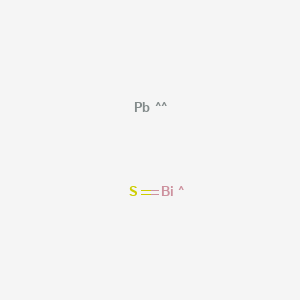
Titanium boride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium boride is a ceramic material known for its exceptional hardness, thermal stability, and electrical conductivity. It is a member of the boride family, which consists of compounds formed between boron and metals. This compound is particularly notable for its high melting point and resistance to chemical attack, making it a valuable material in various industrial applications.
Synthetic Routes and Reaction Conditions:
Carbothermal Reduction Method: This method involves the reduction of titanium dioxide and boron oxide with carbon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation.
Self-Propagating High-Temperature Synthesis (SHS): This method utilizes the exothermic reaction between titanium and boron powders to produce this compound. The reaction is initiated by an external heat source and propagates through the reactant mixture.
Mechanochemical Reaction Method: This involves the mechanical activation of titanium and boron powders through high-energy ball milling, which induces a reaction between the components.
Vapor Deposition Method: this compound can be deposited as a thin film using chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques.
Industrial Production Methods:
Hot Pressing (HP): This method involves pressing titanium and boron powders at high temperatures and pressures to form dense this compound components.
Spark Plasma Sintering (SPS): This technique uses pulsed electric currents to sinter titanium and boron powders, resulting in high-density this compound materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation at high temperatures, forming titanium dioxide and boron oxide.
Reduction: this compound can be reduced to titanium and boron using strong reducing agents such as magnesium or calcium.
Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Typically occurs at temperatures above 800°C in the presence of oxygen.
Reduction: Requires strong reducing agents and high temperatures, often conducted in a vacuum or inert atmosphere.
Substitution: Involves the use of reactive elements or compounds that can replace boron atoms in the this compound lattice.
Major Products:
Oxidation: Titanium dioxide and boron oxide.
Reduction: Titanium and elemental boron.
Substitution: Modified this compound compounds with altered properties.
Wissenschaftliche Forschungsanwendungen
Titanium boride has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogen evolution and oxygen reduction reactions.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and mechanical strength.
Medicine: Explored for use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of cutting tools, wear-resistant coatings, and armor materials. It is also used in the manufacture of crucibles and other high-temperature components.
Wirkmechanismus
The mechanism by which titanium boride exerts its effects is primarily related to its structural and electronic properties:
Molecular Targets: this compound interacts with various molecular species through its surface, which can be modified to enhance catalytic activity.
Pathways Involved: The material’s high hardness and thermal stability make it effective in applications requiring resistance to wear and high temperatures. Its electrical conductivity allows it to participate in electrochemical reactions, making it useful in energy storage and conversion applications.
Vergleich Mit ähnlichen Verbindungen
Titanium boride is often compared with other borides and carbides due to its similar properties:
Similar Compounds: Titanium carbide, zirconium boride, hafnium boride, and tungsten carbide.
Uniqueness: this compound stands out due to its combination of high hardness, thermal stability, and electrical conductivity. Unlike some other borides, it is relatively easy to produce and process, making it more accessible for industrial applications.
Eigenschaften
CAS-Nummer |
12045-63-5 |
|---|---|
Molekularformel |
B2Ti |
Molekulargewicht |
69.49 g/mol |
IUPAC-Name |
1,2-dibora-3λ4-titanacyclopropa-2,3-diene |
InChI |
InChI=1S/2B.Ti |
InChI-Schlüssel |
QYEXBYZXHDUPRC-UHFFFAOYSA-N |
SMILES |
B1=[Ti]=B1 |
Kanonische SMILES |
[B].[B].[Ti] |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of titanium boride?
A1: this compound is typically represented by the formula TiB2, indicating a 1:2 ratio of titanium to boron atoms. Its molecular weight is approximately 69.49 g/mol.
Q2: What are the notable physical and chemical properties of this compound?
A2: this compound exhibits remarkable properties, including high hardness [], high melting point (around 3225 °C) [], good thermal stability [], and excellent oxidation resistance []. These attributes make it an attractive material for high-temperature applications and wear-resistant coatings.
Q3: How does the porosity of this compound affect its thermal shock resistance?
A3: Research has shown that increasing the porosity of this compound can improve its resistance to thermal shock []. This is because pores can act as crack arresters, preventing the propagation of cracks caused by thermal stresses.
Q4: Is this compound electrically conductive?
A4: Yes, this compound exhibits good electrical conductivity []. This property, combined with its hardness and wear resistance, makes it suitable for applications like electrical contacts and electrodes.
Q5: What methods are used to synthesize this compound?
A5: Several methods can be employed to synthesize this compound. Some common techniques include:
- Combustion synthesis: This involves a self-propagating, high-temperature reaction between titanium and boron powders [, ]. This method is cost-effective and can produce fine TiB2 powders.
- Plasma enhanced chemical vapor deposition (PECVD): This technique allows for the deposition of thin films of this compound onto various substrates []. It offers good control over film thickness and composition.
- Spark plasma sintering (SPS): This method utilizes pulsed electric current and pressure to consolidate TiB2 powders into dense compacts []. SPS offers advantages like rapid heating rates and shorter processing times.
- Laser sintering: This technique employs a laser beam to sinter TiB2 powder selectively, enabling the fabrication of complex shapes [, ]. It offers high precision and flexibility in design.
- Plasmadynamic synthesis: This method utilizes a high-current pulsed coaxial magnetoplasma accelerator to produce TiB2 nanopowders []. This approach offers the potential for producing high-purity nanoparticles.
Q6: How can this compound whiskers be incorporated into a titanium matrix to create a composite material?
A6: One approach to creating titanium-titanium boride (Ti-TiB) composites is through in-situ reaction processes []. By controlling the processing parameters, it is possible to generate TiB whiskers within a titanium matrix. This method offers the advantage of strong interfacial bonding between the reinforcement and the matrix.
Q7: What are some applications of this compound in the manufacturing industry?
A7: Due to its exceptional properties, this compound finds use in a variety of industrial applications, including:
- Cutting tools: TiB2's hardness makes it ideal for cutting tools used in machining hard materials [].
- Wear-resistant coatings: TiB2 coatings enhance the wear resistance of tools and components, particularly in demanding environments [, , ].
- Grinding wheels: Laser sintering techniques enable the fabrication of intricate profile grinding wheels using TiB2 [, ].
- Aluminum electrolysis cells: TiB2 is utilized in cathode materials for aluminum electrolysis cells due to its high conductivity, wear resistance, and wettability with molten aluminum [, , ].
- High-temperature structural materials: The high melting point and good thermal stability of TiB2 make it suitable for use in high-temperature environments [, ].
- Reinforcement in metal matrix composites: TiB2 can enhance the mechanical properties of metal matrix composites, particularly in aluminum-based composites [, , , ].
Q8: Can this compound coatings improve the wear resistance of copper?
A8: Yes, research has shown that incorporating this compound particles into a copper matrix via laser composite surfacing can significantly improve the wear resistance of copper []. The dispersed TiB2 particles act as hard reinforcement phases, increasing the hardness and wear resistance of the composite material.
Q9: How does the addition of boron affect the properties of titanium-aluminum alloys?
A9: Even small additions of boron can significantly influence the microstructure and transformation behavior of titanium-aluminum alloys. Research indicates that boron additions promote the formation of a lamellar structure during continuous cooling, enhancing the alloy's high-temperature stability [].
Q10: How has computational chemistry contributed to the understanding of this compound?
A10: Computational studies have played a significant role in predicting and understanding the properties of this compound. First-principles calculations have been used to investigate the structural, mechanical, and electronic properties of different titanium borides (Ti2B, TiB, and TiB2) []. These studies provide valuable insights into the bonding characteristics, stability, and potential applications of these materials.
Q11: Are there any new and emerging applications for this compound?
A11: Research continues to explore novel applications for this compound. One promising area is in the development of superhard materials. Theoretical studies have predicted the existence of new this compound compounds with exceptional hardness, potentially exceeding that of diamond []. These findings could pave the way for the development of ultrahard materials with applications in cutting tools, wear-resistant coatings, and other demanding fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate](/img/structure/B577168.png)


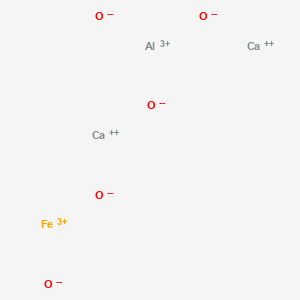


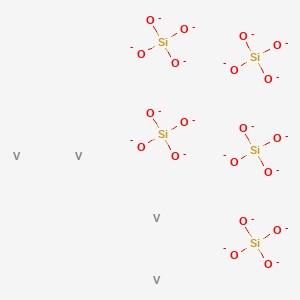
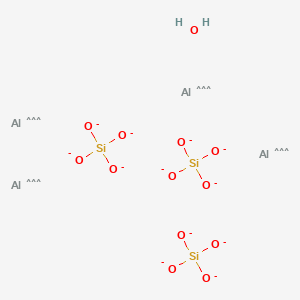
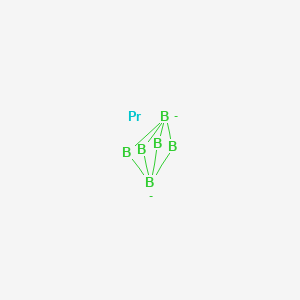
![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
